tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate
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Overview
Description
tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group and a highly fluorinated heptyl chain with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate typically involves the following steps:
Formation of the Fluorinated Heptyl Chain: The fluorinated heptyl chain can be synthesized through a series of fluorination reactions, starting from a suitable heptane derivative
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, which can be carried out using iodine or iodine monochloride in the presence of a suitable catalyst.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This can be achieved by reacting the iodinated fluorinated heptyl chain with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The fluorinated heptyl chain can undergo oxidation reactions to form perfluorinated carboxylic acids or reduction reactions to form partially fluorinated derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Perfluorinated carboxylic acids.
Reduction Products: Partially fluorinated derivatives.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: The compound serves as a precursor for the synthesis of various fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry:
Surface Coatings: The compound can be used in the formulation of surface coatings that impart hydrophobic and oleophobic properties to materials.
Electronics: It is used in the production of fluorinated polymers and materials for electronic applications due to its high thermal and chemical stability.
Mechanism of Action
The mechanism of action of tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, differentiation, and apoptosis, depending on its specific application and target.
Comparison with Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)carbamate
- tert-Butyl (4,4,5,5,6,6,7,7,8,8,8-undecafluoro-2-iodooctyl)carbamate
Uniqueness:
- Structural Features: The presence of a highly fluorinated heptyl chain with an iodine atom distinguishes it from other similar compounds, providing unique reactivity and properties.
- Applications: Its specific applications in drug development, surface coatings, and electronics highlight its versatility and importance in various fields.
Properties
IUPAC Name |
tert-butyl N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F9INO2/c1-8(2,3)25-7(24)23-5-6(22)4-9(13,14)10(15,16)11(17,18)12(19,20)21/h6H,4-5H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXXTHFQCHDQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F9INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896088 |
Source
|
Record name | tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301739-79-6 |
Source
|
Record name | tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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